

An In-depth Technical Guide to N,N-Dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N-Dimethyl-4-nitroaniline**

Cat. No.: **B014474**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-4-nitroaniline, a synthetic organic compound, is a valuable aromatic intermediate in various chemical processes.^[1] Characterized by a benzene ring substituted with a dimethylamino group and a nitro group at the para position, this molecule exhibits unique electronic and optical properties. Its utility spans from the synthesis of dyes and pigments to its application as a solvatochromic probe and a reference compound in non-linear optical studies.^{[2][3]} This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and key applications.

Chemical and Physical Properties

N,N-Dimethyl-4-nitroaniline is a yellow crystalline solid at room temperature, often appearing as needle-like crystals.^[4] Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Table 1: Compound Identification

Identifier	Value
CAS Number	100-23-2 [1] [2] [3]
IUPAC Name	N,N-dimethyl-4-nitroaniline [2]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂ [1]
Synonyms	p-Nitro-N,N-dimethylaniline, 4-(Dimethylamino)nitrobenzene, DMNA [2] [3]

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	166.18 g/mol [1] [2]
Melting Point	163 - 165 °C [5]
Boiling Point	~287.6 °C at 760 mmHg [6]
Density	~1.2 g/cm ³ [6]
Appearance	Yellow crystalline solid [4]
Solubility	Insoluble in water; Soluble in polar organic solvents like ethanol, acetone, and dichloromethane. [4] [7]

Experimental Protocols

A common laboratory synthesis of **N,N-Dimethyl-4-nitroaniline** involves the nitration of N,N-dimethylaniline. The following is a representative experimental protocol.

Synthesis of N,N-Dimethyl-4-nitroaniline

Objective: To synthesize **N,N-Dimethyl-4-nitroaniline** via the electrophilic aromatic substitution of N,N-dimethylaniline.

Materials:

- N,N-dimethylaniline

- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice
- Sodium Hydroxide (NaOH) solution (e.g., 1.0 M)
- Beakers, Erlenmeyer flasks, magnetic stirrer, dropping funnel, Buchner funnel, and filter paper.

Procedure:

- Formation of the Dimethylanilinium Salt: In a flask, dissolve a measured quantity of N,N-dimethylaniline in concentrated sulfuric acid while cooling in an ice bath. This protonates the amine group.
- Preparation of the Nitrating Mixture: Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
- Nitration: Slowly add the nitrating mixture dropwise to the solution of the dimethylanilinium salt, maintaining a low temperature (typically below 10°C) with constant stirring. The electrophile, the nitronium ion (NO_2^+), is generated in situ.
- Reaction Quenching and Neutralization: After the addition is complete, allow the reaction to proceed for a specified time. Then, pour the reaction mixture onto crushed ice. Subsequently, neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the mixture is basic. This deprotonates the dimethylaminium group and precipitates the product.
- Isolation and Purification: The precipitated yellow solid, **N,N-Dimethyl-4-nitroaniline**, is collected by vacuum filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Note on Reaction Mechanism: Direct nitration of N,N-dimethylaniline can lead to the formation of the meta-isomer as the major product due to the protonation of the amine group in the acidic medium, which makes it an electron-withdrawing and meta-directing group.[6][8]

Applications in Research

Solvatochromic Probe

N,N-Dimethyl-4-nitroaniline is utilized as a solvatochromic probe to study solvent polarity.[9] Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. The significant charge separation in the excited state of **N,N-Dimethyl-4-nitroaniline** compared to its ground state makes its UV-visible absorption spectrum sensitive to the surrounding solvent environment. This property is employed to determine empirical solvent polarity scales, such as the Kamlet-Taft parameters (α , β , and π^*).[9]

Nonlinear Optics

The compound is also a subject of interest in the field of nonlinear optics (NLO).[3] Materials with high NLO activity are crucial for applications in optical communications and data processing. **N,N-Dimethyl-4-nitroaniline** serves as a reference chromophore in the study of NLO properties of organic materials due to its significant molecular hyperpolarizability, which arises from the intramolecular charge transfer from the electron-donating dimethylamino group to the electron-accepting nitro group through the π -conjugated system of the benzene ring.[3]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in a typical laboratory synthesis of **N,N-Dimethyl-4-nitroaniline**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **N,N-Dimethyl-4-nitroaniline**.

Safety and Handling

N,N-Dimethyl-4-nitroaniline is harmful if swallowed, in contact with skin, or if inhaled.[3] It is essential to handle this chemical in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust. In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.

Conclusion

N,N-Dimethyl-4-nitroaniline is a versatile organic compound with significant applications in both industrial and academic research. Its well-defined chemical and physical properties, coupled with its interesting solvatochromic and nonlinear optical characteristics, make it a valuable tool for chemists and material scientists. Proper understanding of its synthesis, handling, and reactivity is crucial for its effective and safe utilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. N,N-DIMETHYL-4-NITROSOANILINE synthesis - chemicalbook [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. N,N-Dimethyl-4-nitroaniline, 98+% | Fisher Scientific [fishersci.ca]
- 8. sarthaks.com [sarthaks.com]
- 9. Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to N,N-Dimethyl-4-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b014474#n-n-dimethyl-4-nitroaniline-cas-number-and-properties\]](https://www.benchchem.com/product/b014474#n-n-dimethyl-4-nitroaniline-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com